Aaf-arg-OH
Description
Contextualization of Peptide Derivatives in Chemical Biology
Peptides, as ubiquitous biological molecules, play critical roles in a vast array of physiological processes, functioning as hormones, neurotransmitters, growth factors, and antimicrobial agents, among others. Their inherent biological activity and specificity make them attractive candidates for research tools and therapeutic development. However, native peptides often suffer from limitations such as poor metabolic stability, limited bioavailability, and inefficient cellular uptake. mdpi.comworldscientific.com Chemical biology leverages chemical principles and techniques to study and manipulate biological systems. In this context, the chemical modification, or derivatization, of peptides has become a powerful strategy to overcome these limitations and expand their utility. mdpi.comabyntek.combiosynth.com
Peptide derivatization involves introducing various chemical groups or altering the peptide backbone or side chains. These modifications can enhance properties such as proteolytic resistance, alter solubility, improve binding affinity to targets, facilitate cellular entry, or enable conjugation to other molecules or surfaces for imaging, targeting, or immobilization. abyntek.combiosynth.comgenscript.com Common modifications include N-terminal and C-terminal alterations, incorporation of unusual or non-natural amino acids, cyclization, lipidation, PEGylation, and conjugation with labels or carrier molecules. biosynth.comgenscript.com The ability to synthesize and modify peptides allows researchers to create novel molecules with tailored properties for specific applications in fundamental biological studies, diagnostic assay development, and the design of new therapeutic agents. worldscientific.commdpi.comthermofisher.com
Significance of Arginine-Containing Peptides as Research Tools
Arginine is a basic amino acid characterized by its guanidino group, which is positively charged at physiological pH. This positive charge imparts unique properties to peptides containing arginine residues. Arginine-rich peptides are particularly significant in biochemical research, notably for their roles as cell-penetrating peptides (CPPs). mdpi.comiiarjournals.org These peptides possess the remarkable ability to traverse cell membranes, facilitating the intracellular delivery of various molecules, including peptides, proteins, nucleic acids, and nanoparticles, which would otherwise be unable to enter cells efficiently. mdpi.comiiarjournals.org The mechanism of internalization for arginine-rich CPPs often involves interactions with negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, frequently via macropinocytosis. mdpi.comiiarjournals.org
Beyond cell penetration, arginine residues in peptides can play crucial roles in mediating interactions with other biomolecules, including proteins and nucleic acids, due to electrostatic interactions and hydrogen bonding capabilities of the guanidino group. nih.govnih.gov This is exploited in studies investigating protein-protein interactions, enzyme-substrate or enzyme-inhibitor binding, and peptide-nucleic acid complexes. For instance, arginine-containing peptides have been explored as inhibitors of enzymes like metallo-β-lactamases, where the arginine residues are important for inhibitory potency. nih.gov The prevalence of arginine at the C-terminus of tryptic peptides also makes them particularly relevant in mass spectrometry-based proteomics. nih.gov Furthermore, arginine is a precursor for nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vascular regulation. mdpi.comnih.govnih.gov This highlights the multifaceted importance of arginine and arginine-containing peptides as tools and subjects of investigation in biochemical research.
Overview of Aaf-arg-OH as a Specialized Biochemical Reagent
N-(4-Methoxyphenylazoformyl)-L-Arginine Hydroxide (B78521), also known by the shorthand this compound, is a specialized chemical compound utilized in biochemical research. Its structure consists of an L-Arginine molecule modified with a 4-Methoxyphenylazoformyl group. This compound is described as a versatile building block for the synthesis of various bioactive molecules. chemimpex.com The presence of the 4-Methoxyphenylazoformyl group, which contains an azo (–N=N–) linkage and a methoxyphenyl moiety, suggests potential applications related to its optical properties (e.g., as a chromophore) or its ability to be cleaved or modified under specific conditions.
This compound serves as a valuable reagent in the synthesis of peptide derivatives, facilitating studies on protein interactions and modifications. chemimpex.com Its structure allows for the formation of conjugates with proteins and peptides, making it a tool in areas such as drug development and targeted therapy, particularly mentioned in the fields of oncology and immunology. chemimpex.com The compound is also reported to be used in the development of diagnostic assays for detecting specific biomolecules. chemimpex.com While the user specified the hydroxide form, the PubChem entry associated with the synonym this compound (PubChem CID 91977076) corresponds to the hydrochloride salt (N-(4-Methoxyphenylazoformyl)-L-Arg-OH·HCl), which is noted to have enhanced solubility, aiding in handling and incorporation into formulations. chemimpex.com The potassium salt form has also been mentioned in research contexts. mdpi.com The specific chemical properties conferred by the 4-Methoxyphenylazoformyl modification on the arginine residue make this compound a specialized reagent for creating modified peptides and conjugates with potential applications in various biochemical and biomedical investigations.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4.ClH/c1-24-10-6-4-9(5-7-10)19-20-14(23)18-11(12(21)22)3-2-8-17-13(15)16;/h4-7,11H,2-3,8H2,1H3,(H,18,23)(H,21,22)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIJGPSWDVQPDZ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442158-31-8 | |
| Record name | 442158-31-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Derivatization of Aaf Arg Oh
Strategies for the Preparation of N-terminally Modified Peptides
The preparation of peptides with modifications at the N-terminus, such as the Aaf group in Aaf-arg-OH, can be achieved through both solid-phase and solution-phase synthetic approaches.
Solid-Phase Peptide Synthesis (SPPS) is a widely used technique for peptide production, proceeding typically in a C-terminal to N-terminal direction. peptide2.comnih.govbachem.com While SPPS is commonly used for building peptide chains, adaptations are necessary for incorporating specific N-terminal modifications like the Aaf group or synthesizing dipeptides like this compound directly on a solid support. In SPPS, the first amino acid, often protected at the N-terminus and side chain, is attached to an insoluble polymer support (resin). bachem.combiosynth.com Subsequent protected amino acids are coupled sequentially to the free N-terminus of the growing peptide chain. peptide2.combachem.combiosynth.com
For synthesizing this compound analogues or peptides with an N-terminal Aaf group via SPPS, the protected arginine could be coupled to a resin, followed by deprotection of the alpha-amino group and subsequent coupling with the Aaf moiety (N-(4-Methoxyphenylazoformyl) group). Alternatively, a pre-synthesized Aaf-arginine building block (if available with appropriate protecting groups) could potentially be incorporated. SPPS allows for the incorporation of unnatural amino acids and peptide backbone modifications. peptide2.com The efficiency of coupling steps in SPPS can sometimes be increased by using anhydrous solvents and slightly elevated temperatures. iris-biotech.deiris-biotech.de Microwave irradiation during coupling can also enhance yields by preventing aggregation and improving access to the reaction matrix. peptide2.com
Solution-phase peptide synthesis is a classical approach that remains useful, particularly for the synthesis of short peptides, such as di- and tripeptides, and C-terminally modified peptides. peptide2.com The synthesis of this compound itself has been reported using an expedient solution-phase method. lookchem.com This approach involved acylating the alpha-amino group in arginine with the anisylazoformyl moiety, potentially protecting the guanidine (B92328) functionality through protonation due to its basicity. lookchem.com The resulting hydrazo acylation product was then oxidized to yield the azo substrate, which formed a crystalline hydrochloride suitable for storage. lookchem.com
Solution-phase synthesis requires careful control over the protection and deprotection of various functional groups, including the amino group, the carboxyl group, and side-chain functionalities. peptide2.com While SPPS has largely replaced solution-phase synthesis in many labs, the latter retains usefulness for large-scale production. peptide2.com
Protecting Group Chemistry in Arginine-Containing Peptide Synthesis
The arginine residue presents a significant challenge in peptide synthesis due to its highly basic guanidine group, which can participate in undesired side reactions. peptide.comresearchgate.net Therefore, appropriate protection of the arginine side chain is crucial for controlled peptide synthesis.
Orthogonal protecting group strategies are fundamental in peptide synthesis, allowing for the selective removal of different protecting groups under distinct chemical conditions without affecting other protected functionalities. biosynth.compeptide.comiris-biotech.dewikipedia.org The most commonly used orthogonal combination in SPPS is the Fmoc/tBu pair. biosynth.comiris-biotech.dewikipedia.org The Fmoc group, used for alpha-amino protection, is labile to bases (typically piperidine), while tert-butyl (tBu) based groups, often used for side-chain protection of residues like Asp, Glu, Ser, and Thr, are cleaved by acid (typically trifluoroacetic acid, TFA). biosynth.comiris-biotech.de
In the context of synthesizing this compound or peptides containing arginine, an orthogonal strategy is essential to selectively introduce the Aaf group at the N-terminus and manipulate the arginine residue while maintaining the integrity of other parts of the molecule.
Protecting the guanidine group of arginine is critical to prevent side reactions during peptide bond formation and subsequent manipulations. peptide.comresearchgate.net A variety of protecting groups have been developed for the arginine side chain, particularly in Fmoc-based SPPS. Commonly used sulfonyl-type protecting groups include 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc). researchgate.netadvancedchemtech.comchempep.com Pbf is widely used due to its lability in TFA, facilitating removal during the final cleavage from the resin. advancedchemtech.comresearchgate.net However, complete deblocking can be an issue, especially in peptides with multiple arginine residues. researchgate.net Alkylation of tryptophan residues by released protecting groups during cleavage is another potential side reaction. researchgate.net
Other arginine protecting groups mentioned include NO2 and Tos, historically used in Boc chemistry. peptide.com The NO2 group is removed during HF cleavage but can lead to ornithine residues through side reactions. peptide.com Mtr (4-methoxy-2,3,6-trimethylbenzenesulphonyl) is another protecting group used in Fmoc procedures, though incomplete cleavage can occur. nih.gov A newer derivative, Fmoc-Arg(MIS)-OH, using the 1,2-dimethylindole-3-sulfonyl (MIS) group, has shown improved deprotection kinetics compared to Fmoc-Arg(Pbf)-OH in some cases. researchgate.net Di-Boc protection has also been used for the arginine side chain, requiring harsher deprotection conditions. chempep.com
In the specific reported synthesis of this compound, the guanidine group was protected by protonation during the acylation step, highlighting a strategy that avoids the need for a covalent protecting group in this particular solution-phase approach. lookchem.com However, for incorporating arginine into longer peptides, especially via SPPS, side-chain protection is generally necessary.
Derivatization Strategies for Functionalization and Labeling of this compound
Derivatization of peptides, including those containing the this compound structure, allows for the introduction of various functional groups for applications such as labeling, conjugation, and modification of properties. Peptide modifications can involve functionalization of the N- and C-termini, as well as derivatization of reactive groups within amino acid side chains. bachem.com
For this compound, the free C-terminal carboxyl group and the arginine side chain (if deprotected) are potential sites for derivatization. N-terminal modification is already present in this compound. Common N-terminal modifications in peptide synthesis include acetylation, biotinylation, and fluorescent derivatization. bachem.com While this compound already has an N-terminal modification, further modifications could potentially be introduced at the C-terminus or the arginine side chain.
Derivatization can be performed on-resin during SPPS or in solution after peptide cleavage. On-resin N-terminal modification prior to cleavage and deprotection has been shown to be efficient, even for challenging peptides. nih.gov This can involve coupling carboxylated dyes or other functional groups activated by coupling reagents. nih.gov
Specific to arginine, modified arginine building blocks where the guanidine group is replaced or altered can be used for derivatization or conjugation. For example, an arginine derivative with an amino-functionalized, carbamoylated guanidine group has been used for labeling peptide receptor ligands, affording tritium (B154650) and fluorescence labeled peptides. iris-biotech.deiris-biotech.de This modified arginine can serve as a bioisosteric substitute for L-arginine and can be incorporated into peptides using standard SPPS coupling reagents. iris-biotech.deiris-biotech.de
Derivatization strategies are crucial for tailoring the properties and applications of this compound and peptides containing this modified arginine residue.
Incorporation of Reporter Moieties for Enzymatic Assays
This compound is a notable example of a substrate incorporating a reporter moiety for use in enzymatic assays. The anisylazoformyl (Aaf) residue serves as a chromogenic reporter group. lookchem.comnih.govresearchgate.netglpbio.com This allows for the convenient and sensitive spectrophotometric detection of enzymatic catalysis. lookchem.comresearchgate.net Specifically, the enzymatic hydrolysis of the acyl-arginine linkage by certain enzymes leads to the removal of the Aaf moiety. lookchem.comresearchgate.net The released acyl segment then undergoes spontaneous fragmentation. lookchem.comresearchgate.net This process results in the abolition of the intense light absorption characteristic of the Aaf chromophore, which exhibits a maximum absorbance around 349-350 nm with a high molar extinction coefficient (ε) of approximately 19,000-19,100 M⁻¹ cm⁻¹. lookchem.comnih.govresearchgate.netglpbio.com
This spectrophotometric method is particularly valuable for assaying exopeptidases that cleave cationic amino acids, such as arginine or lysine (B10760008), from the C-terminus of peptides. lookchem.comresearchgate.net this compound has been demonstrated to be a superior assay substrate for carboxypeptidase B type enzymes. lookchem.comnih.govresearchgate.netglpbio.com
Research findings have detailed the catalytic activity of enzymes like porcine carboxypeptidase B with this compound. Michaelis-Menten kinetics are observed in continuous spectrophotometric analysis by monitoring the decrease in substrate absorption at 350 nm. lookchem.com The specificity constant (kcat/Km) for the hydrolysis of this compound by porcine carboxypeptidase B at 25 °C and pH 7.9 (0.05 M Tris buffer) has been determined. lookchem.comglpbio.com
Kinetic Parameters for Porcine Carboxypeptidase B Hydrolysis
| Substrate | kcat/Km (s⁻¹ M⁻¹) | Temperature (°C) | pH | Buffer |
| This compound | 1.0 x 10⁶ | 25 | 7.9 | 0.05 M Tris |
| Aaf-Lys-OH | ~1.01 x 10⁵* | 25 | 7.9 | 0.05 M Tris |
*Calculated based on the statement that kcat/Km for this compound exceeds that for Aaf-Lys-OH by a factor of 9.9-fold. lookchem.com
This data indicates that this compound is a highly efficient substrate for porcine carboxypeptidase B. lookchem.comglpbio.com
Modifications for Enhanced Solubility in Biochemical Contexts
While this compound is utilized as a substrate in enzymatic assays conducted in buffer systems lookchem.comglpbio.com, implying sufficient solubility for these applications, specific chemical modifications to this compound explicitly aimed at enhancing its solubility in biochemical contexts have not been detailed in the consulted literature. General strategies for improving peptide solubility include modifications to terminal groups or the incorporation of hydrophilic moieties kuleuven.belookchem.com, but research specifically on applying such modifications to this compound for solubility enhancement was not found. The compound is often handled as a hydrochloride salt, which can also influence its solubility. lookchem.comglpbio.com
Enzymatic Hydrolysis and Substrate Specificity of Aaf Arg Oh
Characterization of Aaf-arg-OH as a Substrate for Carboxypeptidase B Type Enzymes
This compound is recognized as a substrate for carboxypeptidase B type enzymes, which are known to hydrolyze peptide bonds at the C-terminus of basic amino acids such as arginine and lysine (B10760008) lookchem.comfishersci.comglpbio.comcymitquimica.combachem.commedchemexpress.comsigmaaldrich.com. The design of this compound leverages this specificity, incorporating a terminal arginine residue.
Substrate Kinetics with Porcine Carboxypeptidase B
Studies have investigated the kinetics of this compound hydrolysis by porcine carboxypeptidase B. Michaelis-Menten kinetics are observed in continuous spectrophotometric assays by monitoring the decrease in substrate absorption at 350 nm lookchem.com.
Kinetic Parameters (Km) in Enzyme Assays
Kinetic parameters, including the Michaelis constant (Km) and catalytic efficiency (kcat/Km), have been determined for the hydrolysis of this compound by porcine carboxypeptidase B. At 25 °C and pH 7.9 (in 0.05 M Tris buffer), the specificity constant (kcat/Km) for this compound was found to be 1.0 x 10⁶ s⁻¹ M⁻¹ lookchem.comfishersci.comglpbio.comcymitquimica.combachem.com. The Km value for this compound with porcine carboxypeptidase B is reported as 44 ± 2 µM, and the kcat value is 44 ± 1 s⁻¹ lookchem.com. These kinetic parameters highlight the efficiency with which porcine carboxypeptidase B cleaves this compound.
| Parameter | Value (Porcine Carboxypeptidase B, 25°C, pH 7.9) | Citation |
|---|---|---|
| Km | 44 ± 2 µM | lookchem.com |
| kcat | 44 ± 1 s⁻¹ | lookchem.com |
| kcat/Km | 1.0 x 10⁶ s⁻¹ M⁻¹ | lookchem.comfishersci.comglpbio.comcymitquimica.combachem.com |
This compound in the Study of Thrombin Activatable Fibrinolysis Inhibitor (TAFI) Activation by Thrombin and Thrombomodulin
This compound has been utilized as a substrate to measure the activation of Thrombin Activatable Fibrinolysis Inhibitor (TAFI), also known as carboxypeptidase U or carboxypeptidase R fishersci.comglpbio.comcymitquimica.comglpbio.cn. TAFI is a zymogen that is converted to its active form, TAFIa, by proteolytic cleavage mdpi.comviamedica.plaefa.esnih.gov. This activation is significantly enhanced when thrombin forms a complex with thrombomodulin mdpi.comviamedica.plaefa.es. This compound serves as a sensitive substrate for the activated TAFI (TAFIa), allowing researchers to monitor the process of TAFI activation by the thrombin-thrombomodulin complex fishersci.comglpbio.comcymitquimica.comglpbio.cn. TAFIa functions as a carboxypeptidase that removes C-terminal basic residues, primarily lysine and arginine, from its substrates, thereby attenuating fibrinolysis mdpi.comviamedica.plaefa.esnih.gov. The use of this compound provides a direct assay for the carboxypeptidase activity generated upon TAFI activation.
Mechanisms of Enzymatic Cleavage of the N-(4-Methoxyphenylazoformyl) Moiety
The enzymatic cleavage of this compound by carboxypeptidase B type enzymes involves the hydrolysis of the peptide bond between the arginine residue and the N-(4-Methoxyphenylazoformyl) (Aaf) moiety lookchem.com. Following this hydrolysis, the released Aaf-arginine fragment undergoes a spontaneous chemical fragmentation lookchem.com. This fragmentation is a key feature that allows for the spectrophotometric detection of enzyme activity, as it leads to the loss of the intense absorption at 350 nm characteristic of the intact Aaf chromophore lookchem.com. The mechanism involves the enzymatic removal of the Aaf-CO- group from the C-terminus of the peptide, followed by the breakdown of the resulting unstable intermediate lookchem.com.
Comparative Analysis of Substrate Specificity with Related Peptides
This compound has been compared to related peptides to assess its substrate specificity and efficiency for carboxypeptidase B type enzymes. One such comparison involves Aaf-Lys-OH, a similar substrate with a lysine residue instead of arginine at the C-terminus lookchem.com. Studies have shown that this compound is a superior substrate for porcine carboxypeptidase B compared to Aaf-Lys-OH lookchem.com. The catalytic activity with this compound is higher, with the specificity constant (kcat/Km) exceeding that for Aaf-Lys-OH by a factor of 9.9-fold lookchem.com. This difference in kinetic efficiency is largely attributed to a more favorable Km value for this compound (44 ± 2 µM) compared to Aaf-Lys-OH lookchem.com. This indicates that porcine carboxypeptidase B has a higher affinity for this compound and/or processes it more efficiently than Aaf-Lys-OH.
Other related peptides used as substrates for carboxypeptidases include those with different N-terminal modifications or amino acid sequences, such as FA-Ala-Arg-OH, which is a substrate for human plasma carboxypeptidase N and membrane-bound carboxypeptidase D hongtide.com. While not directly compared to this compound in the provided snippets, the existence of various peptide substrates like hippuryl-arginine (used in functional TAFI assays) nih.gov, Aaf-Phe-OH (a substrate for carboxypeptidase A) lookchem.compeptide.co.jp, and fluorogenic substrates like Cum-Phe-Ala-Arg-OH for carboxypeptidase H nih.gov highlights the diverse range of substrates used to study the specificity of different carboxypeptidase family members. The superior performance of this compound with carboxypeptidase B underscores its value as a specific and sensitive substrate for this enzyme type.
Molecular Interactions and Biochemical Roles of Aaf Arg Oh and Arginine Moiety
Investigation of Protein-Peptide Interactions Mediated by Aaf-arg-OH
This compound, chemically known as N-(4-Methoxyphenylazoformyl)-L-Arg-OH, is employed in biochemical research, particularly in the synthesis of peptide derivatives. chemimpex.com These synthesized peptides serve as valuable tools for investigating protein interactions and modifications. chemimpex.com The incorporation of modified amino acids like this compound into peptides allows researchers to probe the specific contributions of the arginine residue and its attached functional groups to peptide behavior and interactions with target proteins. The arginine residue itself is broadly utilized for specific biomolecular recognition, including interactions with proteins, DNA, and RNA, often exploiting the potential for bidentate electrostatic and hydrogen-bonding interactions via its guanidinium (B1211019) group. nih.gov Studies on arginine-rich peptides have also explored their interactions with lipid membranes and their capacity for self-assembly, highlighting the diverse interaction capabilities of arginine-containing sequences. rsc.org Arginine-mediated interactions are also observed in RNA-protein complexes, contributing to the specific recognition between these biomolecules. rsc.org
Role of the Arginine Residue in Biochemical Processes
The arginine residue is involved in several key biochemical processes, notably in the context of protein modification and metabolism.
L-Arginine and its derivatives have demonstrated inhibitory effects on non-enzymatic glycation in vitro. Glycation is a process where reducing sugars react with amino groups in proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions. researchgate.netoup.com L-Arginine has been shown to inhibit the in vitro non-enzymatic glycation and AGE formation of human serum albumin. nih.gov This inhibitory effect has also been observed in the context of pyrraline (B118067) formation on bovine serum albumin and L-lysine, where L-arginine exhibited potent inhibition. nih.gov The ability of arginine to inhibit glycation is thought to be related to the presence of its guanidino group. nih.govresearchgate.net Studies comparing L-arginine to aminoguanidine, a known glycation inhibitor, have shown that L-arginine can effectively reduce covalently bound glucose to proteins. nih.govscience.gov Research indicates that arginine can impede protein glycations in a dose-dependent manner in vitro. mdpi.com
Here is a table summarizing some findings on the inhibition of glycation by L-Arginine and a derivative:
| Compound | Target Protein/Amino Acid | Glycating Agent | Observed Effect | Reference |
| L-Arginine | Human Serum Albumin | Glucose | Reduced covalently bound glucose (70% reduction) | nih.gov |
| L-Arginine | Bovine Serum Albumin | - | Potently inhibited pyrraline formation | nih.gov |
| N-α-acetyl L-Arginine | Human Serum Albumin | Glucose | Labeling similar to HSA with glucose alone | nih.gov |
Research suggests that the alpha-amino group of arginine plays a role in its ability to inhibit glycation. Studies using N-α-acetyl L-Arginine, where the alpha-amino group is blocked with an acetyl group, showed that its effect on protein labeling by glycating agents was similar to that of the protein incubated with the glycating agent alone. nih.govscience.gov This indicates that the free alpha-amino group is important for the inhibitory activity of arginine against glycation. The non-enzymatic glycation process typically involves the reaction between the carbonyl group of reducing sugars and the alpha-amino group of the N-terminal amino acid or the epsilon-amino group of lysine (B10760008) residues in proteins. oup.com
Research on Arginase Inhibitors and this compound Derivatives
Arginase is an enzyme that hydrolyzes L-arginine into L-ornithine and urea. mdpi.comsemanticscholar.org Inhibition of arginase has been explored as a therapeutic strategy in various conditions. Arginine derivatives, including those formed as advanced glycation end products, have been investigated for their potential to inhibit arginase activity.
While specific rational design and synthesis studies focusing on this compound analogues as arginase inhibitors were not explicitly detailed in the search results, the broader field of developing arginase inhibitors involves the rational design and synthesis of compounds based on the enzyme's structure and catalytic mechanism. mdpi.comnih.gov Arginase inhibitors have been developed from various classes, including amino acid derivatives and boronic acid derivatives. mdpi.comcore.ac.uk The design often aims to create molecules that can effectively bind to the binuclear manganese cluster in the arginase active site, which is crucial for substrate binding and catalysis. core.ac.ukdomainex.co.uk Amino acid derivatives such as L-homoarginine, L-ornithine, and L-citrulline have shown inhibitory activity against arginase. mdpi.com Nω-hydroxy-L-arginine (HOArg), an intermediate in nitric oxide synthesis, has also been identified as a potent endogenous arginase inhibitor. nih.gov The synthesis of these inhibitors often involves standard organic chemistry techniques tailored to incorporate the necessary functional groups and stereochemistry for enzyme binding.
L-arginine-derived AGEs, such as Nω-Carboxymethyl-arginine (CMA) and Nω-carboxyethyl-arginine (CEA), have been identified as potential endogenous inhibitors of arginase, although their inhibitory potency is generally weaker compared to synthetic inhibitors. nih.govpsu.edu The IC50 values for CMA and CML (a lysine-derived AGE also found to inhibit arginase) against arginase were reported to be 1470 µM and 1060 µM, respectively, which were approximately 3-fold weaker than a known arginase inhibitor, NOHA (IC50 value 340 µM). psu.edu
Here is a table showing the inhibitory activity of some L-arginine-derived AGEs and a known inhibitor against arginase:
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Nω-Carboxymethyl-arginine (CMA) | Arginase | 1470 | psu.edu |
| Nω-carboxyethyl-arginine (CEA) | Arginase | >5000 | psu.edu |
| MG-H1 | Arginase | >5000 | psu.edu |
| NOHA | Arginase | 340 | psu.edu |
| CML | Arginase | 1060 | psu.edu |
These findings illustrate that modifications to the arginine structure, even those occurring non-enzymatically during glycation, can result in compounds with inhibitory activity against arginase, providing insights for the rational design of more potent inhibitors.
Analytical Methodologies for Aaf Arg Oh in Research Settings
Chromatographic Techniques for Separation and Purification
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for evaluating the purity of Aaf-arg-OH in research samples. HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phase conditions, this compound can be separated from synthetic byproducts, starting materials, and other impurities. The resulting chromatogram provides a profile of the sample's composition, where the peak area corresponding to this compound relative to the total peak area of all detected components indicates its purity. This method is essential for ensuring the quality of this compound used in biochemical assays and other experiments.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Characterization and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique indispensable for both the characterization and quantification of this compound. LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The LC component separates this compound from other compounds in the sample, while the MS/MS component provides detailed structural information through fragmentation patterns and enables highly sensitive detection and quantification based on mass-to-charge ratios (m/z) of the parent ion and its fragments nih.gov. This technique is particularly valuable for confirming the identity of this compound and accurately quantifying its concentration in various research applications, including complex biological matrices nih.gov.
Spectrophotometric Assays for Monitoring Enzymatic Activity
Spectrophotometric assays offer convenient and often high-throughput methods for monitoring enzymatic reactions that involve this compound, typically by detecting changes in light absorption or fluorescence properties upon substrate cleavage.
UV-Vis Spectroscopy for Aaf-moiety Cleavage Detection
UV-Vis spectroscopy is a common technique used to monitor the enzymatic cleavage of the Aaf-moiety from substrates like N-(4-Methoxyphenylazoformyl)-Arg-OH (AAFR). The Aaf group, or anisylazoformyl moiety, contains a chromophore that absorbs light in the UV-Vis region. Upon enzymatic hydrolysis, the cleavage of this moiety leads to a measurable change in the absorbance spectrum. For AAFR, the enzymic removal of the anisylazoformyl (Aaf) moiety is followed by a decrease in substrate absorption at 350 nm. glpbio.com The substrate AAFR exhibits a maximum absorbance (Λmax) at approximately 350 nm with a molar extinction coefficient (ε) of approximately 19000 M⁻¹ cm⁻¹. glpbio.com Monitoring the decrease in absorbance at this wavelength over time allows researchers to determine the rate of the enzymatic reaction. glpbio.com
| Property | Value |
| Λmax (maximum absorbance) | ~350 nm |
| ε (molar extinction coefficient) | ~19000 M⁻¹ cm⁻¹ |
AAFR has been utilized as a substrate for carboxypeptidase B type enzymes, and its cleavage has been monitored using this UV-Vis approach. glpbio.com
Fluorescence-Based Detection Methods for Peptide Substrates
Fluorescence-based detection methods are also employed in enzymatic assays involving peptide substrates. While the provided information specifically mentions fluorescence-based detection for peptide substrates in a general context uni-freiburg.de, the principle can be applied to studies involving this compound if the substrate or the product of enzymatic cleavage is fluorescent or can be coupled with a fluorescent label. These methods offer high sensitivity and can be particularly useful for detecting low concentrations of reaction products or substrates. The change in fluorescence intensity or wavelength upon enzymatic activity allows for continuous monitoring of the reaction progress.
Advanced Analytical Techniques for Complex Biochemical Matrices
Analyzing this compound in complex biochemical matrices, such as biological fluids or tissue extracts, requires advanced analytical techniques that can handle the complexity and potential interfering substances present. LC-MS/MS is particularly well-suited for this purpose due to its ability to selectively detect and quantify this compound even in complex samples nih.gov. Sample preparation techniques, such as solid-phase extraction or protein precipitation, are often employed prior to LC-MS/MS analysis to isolate and concentrate this compound and remove matrix components that could interfere with the analysis. These advanced techniques enable researchers to study the behavior and fate of this compound in more biologically relevant environments.
Applications of Aaf Arg Oh in Broader Biochemical and Biomedical Research
Utilization in the Development of Research Assays for Specific Biomolecules
The compound Aaf-Arg-OH is employed in the development of assays designed to detect specific biomolecules. chemimpex.com These assays provide essential tools for various research and potential diagnostic applications. chemimpex.com For instance, this compound has been used in experimental assays to study the activity of metallocarboxypeptidases (MCPs), which are specific types of enzymes considered biomolecules. core.ac.uk
Contribution to Studies on Protein Modifications and Post-Translational Processes
This compound serves as a valuable reagent in the synthesis of peptide derivatives. chemimpex.com This application aids researchers in studying protein interactions and modifications. chemimpex.com While the term "post-translational processes" is not explicitly mentioned in relation to this compound in the search results, its use in studying protein modifications is directly relevant to this broader area of research.
Use in Investigating Enzyme Function and Regulation Mechanisms
Research utilizes this compound to investigate the function and regulation mechanisms of enzymes. core.ac.uk It has been specifically employed in studies involving metallocarboxypeptidases (CPs), such as carboxypeptidase A (CPA) and carboxypeptidase B (CPB). core.ac.uk Experimental assays using this compound have provided insights into enzyme kinetics, including Michaelis constant (Km) values. core.ac.uk For CPB, the Km value for this compound was determined to be 60 mM. core.ac.uk Assay conditions have involved specific buffer compositions and pH levels, such as 50 mM Tris, 0.5 M NaCl, pH 7.5 buffer for CPA and 20 mM Tris, 0.1 M NaCl, pH 7.5 buffer for CPB, with variable concentrations of the analyzed compounds. core.ac.uk
Detailed Research Findings on Enzyme Assays:
| Enzyme | Substrate | Km (mM) | Buffer Composition | pH | Assay Temperature |
| Carboxypeptidase B | This compound | 60 | 20 mM Tris, 0.1 M NaCl | 7.5 | Room temperature |
| Carboxypeptidase A | Aaf-Phe-OH | - | 50 mM Tris, 0.5 M NaCl | 7.5 | Room temperature |
| Carboxypeptidase B | Aaf-Phe-OH | - | 20 mM Tris, 0.1 M NaCl | 7.5 | Room temperature |
Exploratory Research in Drug Design Concepts for Targeted Therapies
This compound plays a role in exploratory research related to drug design concepts, particularly for targeted therapies. chemimpex.com It is considered a versatile building block in the synthesis of various bioactive molecules, which are crucial in drug development. chemimpex.com The compound's ability to form conjugates with proteins and peptides makes it an invaluable tool in designing targeted therapies that aim to enhance bioavailability and efficacy. chemimpex.com Researchers utilize this compound in the creation of novel therapeutics, including in fields like oncology and immunology. chemimpex.com Its relevance in the context of metallocarboxypeptidase inhibitors also highlights its potential in developing therapeutic agents. core.ac.uk
Future Directions and Emerging Research Avenues for Aaf Arg Oh
Development of Novel Aaf-arg-OH-Based Probes for Enzymatic Activity Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes active site-directed chemical probes to assess the functional state of enzymes within complex biological mixtures. frontiersin.org The development of this compound into a suite of novel activity-based probes (ABPs) represents a significant area of future research. An ABP based on the this compound scaffold would be designed to covalently modify the active site of a target enzyme, providing a direct readout of its catalytic activity. rsc.org
These probes typically consist of three core components: a recognition element (in this case, the this compound structure), a reactive group or "warhead" that forms a covalent bond with the enzyme's active site, and a reporter group for detection and analysis. The arginine component of this compound makes it a promising candidate for targeting proteases, a class of enzymes frequently implicated in disease, which often recognize arginine residues in their substrates.
Future research will focus on synthesizing a library of this compound-based probes by modifying them with various warheads and reporter tags. For instance, quenched fluorescent activity-based probes (qABPs) could be developed where a fluorophore is kept in close proximity to a quencher. rsc.orgacs.org Upon covalent modification of the target enzyme by the probe, the quencher is released, leading to a significant increase in fluorescence, enabling real-time imaging of enzyme activity in living cells. nih.gov
Table 1: Potential Modifications for this compound Activity-Based Probes
| Component | Examples | Purpose |
|---|---|---|
| Reactive Group (Warhead) | Fluorophosphonates, Acyloxymethylketones | Covalent modification of enzyme active sites (e.g., serine hydrolases, cysteine proteases). |
| Reporter Tag | Biotin, Fluorescein, Cy5 | Enables detection and purification of labeled enzymes for identification by mass spectrometry. |
| Quencher (for qABPs) | QSY 21 | Suppresses fluorescence until the probe reacts with its target enzyme, allowing for in-situ activity measurement. acs.org |
The successful development of these probes would provide invaluable tools for discovering novel enzyme functions, identifying diagnostic biomarkers, and screening for new drug leads. frontiersin.org
Expansion of this compound Applications in High-Throughput Screening for Enzyme Modulators
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for compounds that modulate the activity of a biological target. The structural features of this compound make it an excellent candidate for the development of robust HTS assays to discover modulators of enzymes such as proteases.
Future efforts will involve designing assays where this compound or a derivative serves as the enzyme substrate. In a typical format, the this compound substrate is modified with a fluorophore and a quencher. Enzymatic cleavage of the substrate separates the pair, producing a measurable fluorescent signal. This assay can be adapted to a microplate format (96, 384, or 1536-well plates) to screen thousands of compounds for inhibitory or enhancing activity. acs.org
The translation of this compound into HTS applications will require optimization of several parameters, including substrate concentration, enzyme concentration, and incubation time, to ensure a robust and sensitive assay window. Microfluidic technologies could be employed for even higher throughput, allowing for the rapid kinetic characterization of thousands of potential enzyme modulators. escholarship.org Such platforms have been successfully used to characterize variants and inhibitors of viral proteases and can be adapted for enzymes that process this compound. escholarship.org
Table 2: Hypothetical HTS Workflow for this compound-Targeted Enzyme
| Step | Action | Technology/Method |
|---|---|---|
| 1. Assay Development | Design and synthesize a fluorogenic this compound substrate (e.g., Aaf-arg-AMC). | Solid-phase peptide synthesis, fluorescence chemistry. |
| 2. Miniaturization | Adapt the assay to a 384- or 1536-well plate format. | Automated liquid handlers, plate readers. |
| 3. Primary Screen | Screen a large compound library at a single concentration against the target enzyme. | Robotic screening platforms. |
| 4. Hit Confirmation | Re-test initial "hits" to confirm their activity and rule out false positives. | Dose-response analysis. |
| 5. Secondary Assays | Characterize confirmed hits for mechanism of action, specificity, and potency. | Enzyme kinetics, selectivity panels. |
Expanding the use of this compound in HTS will accelerate the discovery of novel chemical probes and potential therapeutic leads for a variety of diseases.
Computational Design of this compound Analogues with Enhanced Specificity
While this compound may serve as a foundational structure, computational design offers a powerful route to creating analogues with superior properties, such as enhanced binding affinity, greater specificity for a single enzyme target, and improved stability. Altering the specificity of an enzyme inhibitor or probe often requires the precise positioning of functional groups to optimize interactions with the target's active site. nih.gov
Future research will leverage computational protein design and molecular modeling to guide the synthesis of this compound analogues. frontiersin.org This process begins with a high-resolution structure of the target enzyme, either determined experimentally or modeled. Computational methods can then be used to predict how modifications to the this compound structure—such as altering the "Aaf" moiety, substituting the L-arginine with non-natural amino acids, or modifying the peptide backbone—will affect its binding and specificity. nih.gov
Recent advances in machine learning and deep learning are enabling the design of novel proteins and peptides from the ground up. eurekalert.org These approaches could be used to generate a virtual library of this compound analogues with predicted high affinity and selectivity. The most promising candidates would then be synthesized and tested experimentally, creating an iterative cycle of design, synthesis, and evaluation that rapidly leads to optimized molecules.
Table 3: Computationally Guided Optimization of this compound Analogues
| Parameter for Optimization | Computational Method | Desired Outcome |
|---|---|---|
| Binding Affinity | Molecular Docking, Free Energy Perturbation | Increased potency of the analogue as an inhibitor or substrate. |
| Enzyme Specificity | Constrained Loop Remodeling, Sequence Design | Minimized off-target effects by designing analogues that fit uniquely into the active site of the target enzyme. nih.gov |
| Bioavailability/Stability | Quantitative Structure-Activity Relationship (QSAR) | Improved pharmacokinetic properties for in vivo applications. |
| Novel Scaffolds | De novo Peptide Design, Machine Learning | Discovery of entirely new peptide structures with desired functions. frontiersin.orgeurekalert.org |
This synergy between computational design and experimental validation will be critical for developing highly selective and potent this compound analogues for use as chemical probes or therapeutic candidates.
Integration of this compound in Systems Biology Approaches for Pathway Elucidation
Systems biology aims to understand the complex interactions within biological systems by integrating multiple layers of information, from the genome to the proteome to the metabolome. A well-characterized, highly specific this compound-based probe can serve as a powerful tool to dissect these complex networks.
The primary application in this area is chemical proteomics, where an this compound probe would be used to identify its direct protein targets within a native biological system, such as a cell lysate or even a whole organism. nih.govmdpi.com By using a probe with a reporter tag like biotin, the probe-enzyme complexes can be enriched and subsequently identified using mass spectrometry. This approach not only validates the intended target but can also reveal previously unknown "off-targets," which may have important biological functions.
The data generated from these experiments—the identity and activity level of specific enzymes—can then be integrated with other large-scale 'omics' datasets (e.g., transcriptomics, metabolomics). frontiersin.org For example, researchers could correlate changes in the activity of an this compound-targeted enzyme with changes in gene expression or metabolite levels under different conditions (e.g., disease vs. healthy). This integrative approach can help place the enzyme within a broader signaling or metabolic pathway, elucidating its role in cellular function and disease pathology.
Table 4: Integrating this compound Probe Data in a Systems Biology Context
| Data Type | Source | Potential Biological Insight |
|---|---|---|
| Target Engagement | This compound ABPP with Mass Spectrometry | Identification of specific enzymes that are active under certain cellular conditions. |
| Transcriptomics | RNA-Sequencing | Correlation of target enzyme activity with the expression levels of its gene and other pathway components. |
| Proteomics | Global Protein Profiling | Understanding how changes in target enzyme activity affect the abundance of other proteins in the network. |
| Metabolomics | Mass Spectrometry of Metabolites | Linking enzyme activity to changes in the levels of specific metabolites, thus defining its functional role in a metabolic pathway. |
By integrating this compound-based chemical probes into systems biology workflows, researchers can move beyond studying single proteins in isolation and begin to map the complex functional networks that govern cellular life. frontiersin.org
Q & A
Q. How should researchers address ethical and reproducibility challenges in interdisciplinary this compound studies (e.g., chemistry-biology collaborations)?
- Methodological Answer : Establish shared data standards and protocols (e.g., MIAME for genomics, CHEMRICH for synthesis). Use cloud-based platforms for real-time data sharing and version control. Conduct joint peer reviews of experimental workflows to preempt methodological conflicts. Document ethical approvals for biological testing (e.g., IACUC for animal studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
